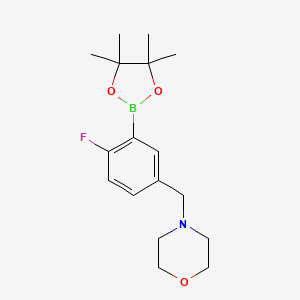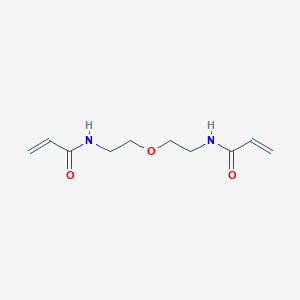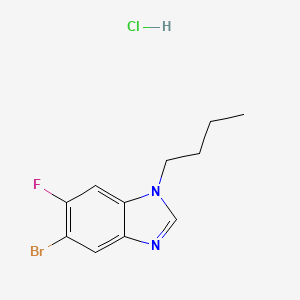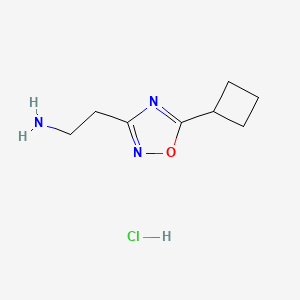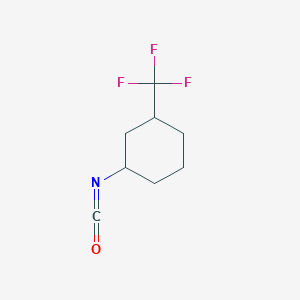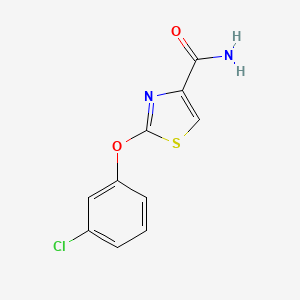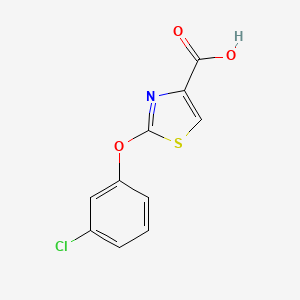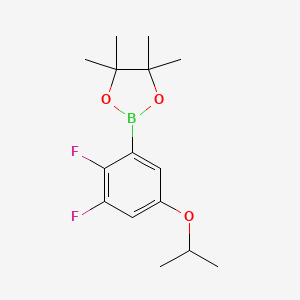
2,3-Difluoro-5-isopropoxyphenylboronic acid, pinacol ester; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Difluoro-5-isopropoxyphenylboronic acid, pinacol ester is a boronic acid ester commonly used in organic chemistry. It has a molecular weight of 298.14 g/mol . The IUPAC name for this compound is 2-(2,3-difluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular formula of this compound is C15H21BF2O3 . The InChI code is 1S/C15H21BF2O3/c1-9(2)19-10-7-11(13(18)12(17)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well documented, boronic acid esters are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , which conjoin chemically differentiated fragments with a metal catalyst .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.14 g/mol . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Cross-Coupling Reactions
2,3-Difluoro-5-isopropoxyphenylboronic acid, pinacol ester, serves as a critical intermediate in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method is noted for its high yields and complete retention of the configuration of the double bonds, showcasing the ester's utility in creating complex organic structures (Takagi et al., 2002).
Polymer Synthesis
The ester is instrumental in the synthesis of polymeric materials with tailored light emission properties. For instance, its involvement in the Suzuki coupling reaction leads to the creation of chromophore-containing perfluorocyclobutyl (PFCB) polymers, notable for their high molecular weights, excellent thermal stability, and versatile luminescence characteristics (Neilson et al., 2007).
Phosphorescence Study
A surprising discovery revealed that arylboronic esters, including those similar to 2,3-difluoro-5-isopropoxyphenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the conventional understanding that heavy atoms or carbonyl groups are necessary for phosphorescence in organic molecules, opening new avenues for research in material science (Shoji et al., 2017).
Fluorination and Borylation Methods
Recent advancements have demonstrated the ester's role in the Cu-catalyzed stereoselective borylation of gem-difluoroalkenes, leading to the synthesis of (Z)-fluorinated alkenylboronic acid pinacol esters. This method underscores the ester's utility in introducing fluorine atoms into organic compounds, which is crucial for developing pharmaceuticals and agrochemicals (Zhang et al., 2017).
Catalyst-Transfer Polymerization
The ester is key in catalyst-transfer Suzuki-Miyaura condensation polymerization, enabling the synthesis of boronate-terminated π-conjugated polymers. This method produces high-molecular-weight polymers with boronic acid ester moieties at both ends, demonstrating the ester's significance in the development of functional polymeric materials (Nojima et al., 2016).
properties
IUPAC Name |
2-(2,3-difluoro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF2O3/c1-9(2)19-10-7-11(13(18)12(17)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBFDZRJBBPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

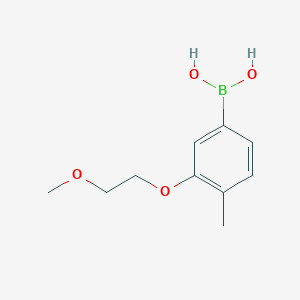
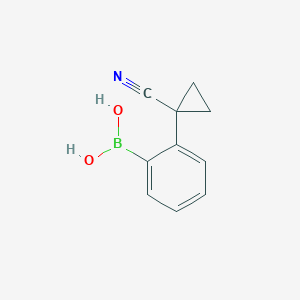
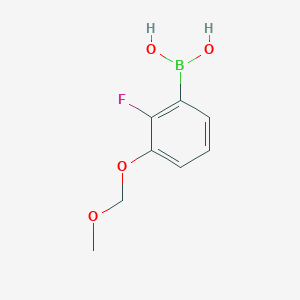
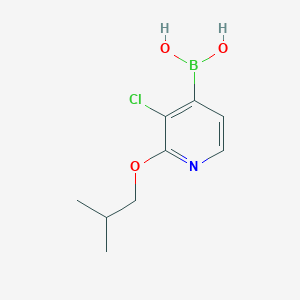
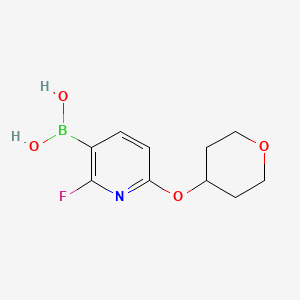
![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)
